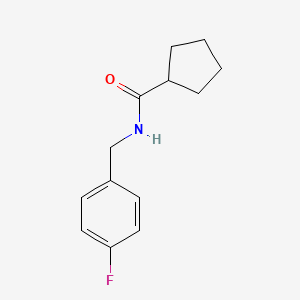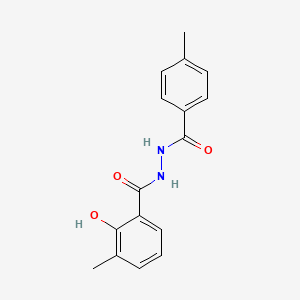
2-chlorobenzyl 1-naphthoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chlorobenzyl 1-naphthoate, also known as 2-CBN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has a unique chemical structure, which makes it an attractive target for research in the fields of chemistry, biology, and medicine. In
作用機序
The mechanism of action of 2-chlorobenzyl 1-naphthoate is not fully understood. However, it is believed that the compound exerts its biological activity through the inhibition of various cellular processes, including DNA synthesis and cell proliferation. Additionally, 2-chlorobenzyl 1-naphthoate has been shown to induce apoptosis, a programmed cell death mechanism, in cancer cells, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chlorobenzyl 1-naphthoate are complex and varied. In vitro studies have shown that 2-chlorobenzyl 1-naphthoate can induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. Additionally, 2-chlorobenzyl 1-naphthoate has been shown to possess antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents. However, the effects of 2-chlorobenzyl 1-naphthoate on normal cells and tissues are not well understood, and further research is needed to fully elucidate the biochemical and physiological effects of this compound.
実験室実験の利点と制限
The advantages of using 2-chlorobenzyl 1-naphthoate in lab experiments include its unique chemical structure, which makes it an attractive target for research in various fields. Additionally, the compound has been extensively studied for its potential applications in medicinal chemistry, organic synthesis, and material science, making it a well-established compound in the scientific community. However, the limitations of using 2-chlorobenzyl 1-naphthoate in lab experiments include its potential toxicity and the lack of understanding of its effects on normal cells and tissues.
将来の方向性
There are several future directions for research on 2-chlorobenzyl 1-naphthoate. One area of research is the development of new anticancer agents based on the structure of 2-chlorobenzyl 1-naphthoate. Additionally, further research is needed to fully understand the mechanism of action of 2-chlorobenzyl 1-naphthoate and its effects on normal cells and tissues. Another area of research is the development of new antimicrobial agents based on the antibacterial and antifungal properties of 2-chlorobenzyl 1-naphthoate. Finally, the synthesis of new functional materials using 2-chlorobenzyl 1-naphthoate as a precursor is an area of research that shows promise for the development of new materials with unique properties.
合成法
The synthesis of 2-chlorobenzyl 1-naphthoate can be achieved through various methods, including the reaction of 2-chlorobenzyl chloride with sodium naphthalenide, the reaction of 2-chlorobenzoic acid with naphthalene, and the reaction of 2-chlorobenzyl alcohol with 1-naphthoic acid. The most commonly used method for the synthesis of 2-chlorobenzyl 1-naphthoate is the reaction of 2-chlorobenzyl chloride with sodium naphthalenide. This method involves the use of a strong base, which facilitates the deprotonation of the naphthalene ring and the subsequent formation of the 2-chlorobenzyl 1-naphthoate compound.
科学的研究の応用
2-chlorobenzyl 1-naphthoate has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, 2-chlorobenzyl 1-naphthoate has been found to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 2-chlorobenzyl 1-naphthoate has been shown to possess antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents. In the field of organic synthesis, 2-chlorobenzyl 1-naphthoate has been used as a building block for the synthesis of various organic compounds, including biologically active molecules. In material science, 2-chlorobenzyl 1-naphthoate has been used as a precursor for the synthesis of functional materials, including liquid crystals and polymers.
特性
IUPAC Name |
(2-chlorophenyl)methyl naphthalene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClO2/c19-17-11-4-2-7-14(17)12-21-18(20)16-10-5-8-13-6-1-3-9-15(13)16/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGHHECERAZXIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)OCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorobenzyl 1-naphthoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




hydrazone](/img/structure/B5756817.png)




![N-(3-methylbutyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5756863.png)



![4-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]carbonothioyl}morpholine](/img/structure/B5756903.png)
